4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo-
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Overview
Description
4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo- is a complex organic compound with a unique structure that includes an imidazolidinone ring, a pyrrolidinylidene group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo- typically involves multiple steps. One common method includes the amidation of phenylalanine with methylamine, followed by a condensation reaction with acetone . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure liquid chromatography (HPLC) and other purification techniques ensures the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including iminium catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5-[(1-methyl-2-pyrrolidinylidene)ethylidene]-2-thioxo-4-imidazolidinone
- 1-ethyl-5-[2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one
Uniqueness
Compared to similar compounds, 4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo- stands out due to its specific structural features, such as the combination of an imidazolidinone ring with a thioxo group.
Properties
CAS No. |
67990-08-3 |
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Molecular Formula |
C14H21N3OS |
Molecular Weight |
279.40 g/mol |
IUPAC Name |
1-ethyl-5-[2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H21N3OS/c1-4-16-10-6-7-11(16)8-9-12-13(18)15(3)14(19)17(12)5-2/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
CIVNXUBWFVBYKC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1=CC=C2C(=O)N(C(=S)N2CC)C |
Origin of Product |
United States |
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